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3-Oxaspiro[5.6]dodecane-2,4-dione

Cat. No.: B2854003
CAS No.: 4432-19-3
M. Wt: 196.246
InChI Key: CGSIJCLRVFEHNY-UHFFFAOYSA-N
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Description

Overview of Spirocyclic Systems in Organic Chemistry

Spiro compounds are a class of organic molecules defined by their distinctive structure where at least two rings are linked by a single common atom. wikipedia.org This central spiro atom, which is a quaternary carbon in carbocyclic spiro compounds, imparts a unique three-dimensional geometry to the molecule. bohrium.com The rings can be identical or different and can be either carbocyclic (composed entirely of carbon atoms) or heterocyclic (containing at least one non-carbon atom). wikipedia.org

The rigid, perpendicular arrangement of the two molecular halves in many spiro compounds reduces rotational freedom and can lead to high steric demand. acs.org This structural rigidity is a key feature that distinguishes them from other bicyclic systems and influences their physical and chemical properties. acs.org Spirocyclic frameworks are prevalent in numerous natural products and have been increasingly utilized in drug discovery due to their inherent three-dimensional structural complexity. researchgate.netbeilstein-journals.org

The Significance of Cyclic Diones and Their O-Heterocyclic Variants

Cyclic diones, particularly 1,3-diones like the one present in the target molecule, are important structural motifs in organic chemistry. The two carbonyl groups, separated by a methylene (B1212753) group, result in an acidic central carbon and versatile reactivity. These compounds serve as valuable precursors in the synthesis of a wide array of more complex molecules, including various heterocycles. tandfonline.comresearchgate.net

Structural Complexity and Synthetic Challenges of the 3-Oxaspiro[5.6]dodecane-2,4-dione Scaffold

The structure of this compound presents notable complexity. The fusion of a six-membered ring with a seven-membered ring via a single spiro atom creates a sterically demanding and conformationally constrained system. The presence of a quaternary spiro center is a significant synthetic challenge in itself. researchgate.net

The synthesis of spirocyclic compounds often requires specialized strategies. nih.gov Common methods include the dialkylation of an activated carbon center or various rearrangement reactions. wikipedia.org The construction of spiro-fused heterocycles, in particular, can be intricate, often employing catalytic, one-pot cascade methodologies to build molecular complexity efficiently. researchgate.net The creation of the this compound scaffold would likely involve multi-step sequences to assemble the two rings around the central spiro carbon and to install the dione (B5365651) and ether functionalities correctly. The stereochemistry of the spiro center and any other stereogenic centers adds another layer of complexity to the synthesis. mdpi.com

Research Interest in this compound and Related Motifs

The research interest in this compound and related motifs stems from several key areas. The unique three-dimensional architecture of spiro compounds is highly attractive in medicinal chemistry for the design of novel therapeutic agents. bohrium.comnih.gov Incorporating a spirocyclic scaffold can lead to increased potency and selectivity for biological targets. nih.gov

While specific research on this compound itself is not extensively documented in readily available literature, related spiro-heterocyclic systems are of significant interest. For instance, spirocyclic ketones are being explored for their potential applications in medicinal chemistry. rsc.org Furthermore, derivatives of 8-oxaspiro[5.6]dodecane have been synthesized and evaluated for their potential as anticancer agents. researchgate.netmdpi.com The structural motifs present in this compound—a spirocyclic core, a dione functionality, and an ether linkage—make it and related compounds valuable as building blocks for creating more complex molecules or as precursors in the synthesis of pharmaceuticals and specialty chemicals. lookchem.com The development of synthetic routes to such spiro-heterocycles is an active area of research, often utilizing advanced catalytic methods. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16O3 B2854003 3-Oxaspiro[5.6]dodecane-2,4-dione CAS No. 4432-19-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-oxaspiro[5.6]dodecane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c12-9-7-11(8-10(13)14-9)5-3-1-2-4-6-11/h1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGSIJCLRVFEHNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)CC(=O)OC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Oxaspiro 5.6 Dodecane 2,4 Dione and Its Spirocyclic Analogs

Strategies for the Construction of the 3-Oxaspiro[5.6]dodecane-2,4-dione Ring System

The unique spirocyclic structure of this compound, featuring a quaternary carbon linking a cyclohexane (B81311) and a cycloheptane (B1346806) ring with an embedded anhydride (B1165640), presents distinct synthetic challenges. lookchem.com The construction of this scaffold relies on strategic bond formations that efficiently generate the spiro center.

Cycloaddition Reactions in Spirocyclic Dione (B5365651) Synthesis

Cycloaddition reactions are powerful tools for the formation of cyclic and spirocyclic systems, offering a concerted pathway to complex architectures. libretexts.org The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent strategy for constructing six-membered rings. libretexts.orgyoutube.com In the context of spirocyclic diones, a potential Diels-Alder approach could involve the reaction of a diene with a dienophile containing a pre-existing ring. For instance, a substituted cyclopentadiene (B3395910) or pyrazole, when spirocyclized, shows enhanced Diels-Alder reactivity as the spirocycle size decreases. nih.gov

Another relevant strategy is the [3+3] cycloaddition, which has been successfully employed in the diastereo- and enantioselective synthesis of spirocyclic oxindoles using spirocyclopropyl oxindoles as synthons. nih.gov This highlights the potential of using strained, activated small rings to build more complex spiro systems. While direct application to this compound is not extensively documented, these principles form a basis for potential synthetic routes.

Furthermore, [2+2] cycloadditions, typically requiring photochemical conditions, can form four-membered rings which could then be subjected to ring-expansion to achieve the desired cycloheptane moiety. researchgate.net The reactivity in these reactions is often dictated by the electronic nature of the reacting partners, with electron-withdrawing groups on one component and electron-donating groups on the other facilitating the reaction. libretexts.org

Table 1: Overview of Cycloaddition Strategies for Spirocycle Synthesis

Cycloaddition Type Reactants Product Feature Key Considerations Reference
[4+2] Diels-Alder Conjugated Diene + Dienophile Six-membered ring (e.g., cyclohexene) Diene must adopt s-cis conformation; electronic matching of reactants. libretexts.orgyoutube.com
[3+3] Cycloaddition Spirocyclic Donor-Acceptor Cyclopropanes + Nitrones Six-membered heterocyclic ring Activation of the cyclopropane (B1198618) ring is crucial for reactivity. nih.gov

| [2+2] Cycloaddition | Alkene + Alkene | Four-membered ring (cyclobutane) | Often requires photochemical activation; can be followed by ring expansion. | libretexts.orgresearchgate.net |

Annulation Approaches for Spiro[5.6]dodecane Scaffolds

Annulation, the formation of a new ring onto an existing structure, provides a direct route to spirocyclic frameworks. A notable strategy is the palladium-catalyzed [4+2] annulation, which has been utilized in the asymmetric synthesis of 3-spiropiperidines, a nitrogen-containing analog of a spiro[5.6] system. whiterose.ac.uk This method involves an allylation-condensation sequence between a ketone and a cyclic carbamate. whiterose.ac.uk

Intramolecular reactions are also a cornerstone of spirocycle synthesis. Strategies such as intramolecular aldol (B89426) or Michael reactions can effectively form the quaternary spiro-center. scripps.edu Similarly, ring-closing metathesis (RCM) has been applied to construct diazaspiro systems, including the 3,7-diazaspiro[5.6]dodecane ring. acs.org Another common approach involves the double alkylation of a carbon atom positioned alpha to an activating group, such as a ketone or malonate ester, using a dihalide. scripps.eduwikipedia.org

A semi-pinacol rearrangement driven by an electrophile has been developed for the synthesis of spirocyclic dihydropyridines, demonstrating a dearomative approach to creating spiro centers. acs.org These diverse annulation methods offer a range of options for constructing the core spiro[5.6]dodecane skeleton.

Role as a Building Block in Complex Molecule Synthesis

The chemical structure of this compound, with its two reactive carbonyl groups, makes it a valuable building block for the synthesis of more complex molecules. lookchem.com The anhydride-like functionality is susceptible to nucleophilic attack, allowing for ring-opening reactions that can introduce a variety of substituents. This reactivity makes it a precursor for creating specialized chemicals and potentially as an intermediate in the synthesis of pharmaceuticals. lookchem.com The spirocyclic core imparts a rigid, three-dimensional structure to subsequent molecules, a desirable feature in medicinal chemistry for improving biological activity. researchgate.net Its utility is analogous to other spirocyclic intermediates, such as those based on 8-oxaspiro[5.6]dodecane and 8-azaspiro[5.6]dodecane, which serve as scaffolds for generating libraries of diverse compounds for biological screening. researchgate.netmdpi.com

Synthesis of Derivatives and Substituted Analogs of this compound

The modification of the parent spirodione structure can be approached by targeting either the dione functionality or the carbon framework itself.

Modifications of the Dione Functionalities

The two carbonyl groups and the adjacent methylene (B1212753) group in the dione portion of the molecule are prime sites for chemical modification. The active methylene group is particularly suited for Knoevenagel condensation reactions with aldehydes and ketones, a common strategy for functionalizing 1,3-dione systems like indane-1,3-dione. nih.gov

The carbonyl groups themselves can undergo a variety of transformations. For instance, reaction with amines can lead to the formation of imides, as seen in the synthesis of 3-Azaspiro[5.6]dodecane-2,4-dione. biosynth.com This conversion from an anhydride to an imide exchanges the oxygen atom for a nitrogen atom, opening up new avenues for substitution at the nitrogen position. Furthermore, reactions with various anhydrides can lead to the formation of larger, more complex spiro systems containing additional heterocyclic rings. rdd.edu.iq The synthesis of spiro[imidazolidine-pyrazoline]-2,4-diones from 5-arylidene imidazolidine-2,4-diones via reaction with diazomethane (B1218177) is another example of how dione functionalities can be elaborated into different heterocyclic structures. ijacskros.com

Table 2: Selected Reactions for Modifying Dione Functionalities in Spirocycles

Reaction Type Reagents Resulting Structure Reference
Knoevenagel Condensation Aldehyde/Ketone, base catalyst Alkylidene-dione nih.gov
Imide Formation Primary Amine/Ammonia Replacement of ring oxygen with nitrogen (lactam/imide) biosynth.com
Cycloaddition/Condensation Diazomethane Formation of a new pyrazoline ring fused to the dione ijacskros.com

| Reaction with Anhydrides | Maleic, Succinic Anhydride | Formation of larger, multi-ring spiro systems | rdd.edu.iq |

Alterations of the Spirocyclic Carbon Framework

Modifying the carbon skeleton of this compound involves synthesizing analogs with different ring sizes or with heteroatoms incorporated into the carbocyclic rings. The synthesis of related spirocycles demonstrates the feasibility of such alterations. For example, synthetic pathways to 8-azaspiro[5.6]dodec-10-ene derivatives have been established, showcasing the replacement of a carbon atom with nitrogen within the seven-membered ring. researchgate.netmdpi.com

Strategies for synthesizing different spirocyclic frameworks often rely on starting with different cyclic ketones. For example, spiro[4.4]nonane-dione derivatives have been synthesized via a tandem [4+2]-cycloaddition/aromatization reaction. acs.org The synthesis of spiro[5.5]undecane and other carbocyclic spiro compounds often begins with the dialkylation of a cyclic ketone or related activated methylene compound. wikipedia.org The choice of the initial cyclic ketone (e.g., cyclopentanone (B42830) vs. cycloheptanone) and the dialkylating agent directly determines the size of the rings in the final spirocyclic product. These established methods for creating varied spirocyclic carbon frameworks could be adapted to generate analogs of this compound with altered ring sizes, such as 3-Oxaspiro[4.5]decane-2,4-dione or 3-Oxaspiro[5.5]undecane-2,4-dione.

Heteroatom Substitution within the Spiro System (e.g., 3-Azaspiro[5.6]dodecane-2,4-dione)

The replacement of the oxygen atom at the 3-position in this compound with other heteroatoms, such as nitrogen, leads to the formation of analogous heterocyclic spiro compounds with potentially altered chemical and biological properties. A key example is 3-Azaspiro[5.6]dodecane-2,4-dione, a nitrogen-containing analog. rsc.orgthieme-connect.de

The synthesis of such nitrogen-containing spirocycles often involves the condensation of a cyclic ketone with a reagent bearing the desired heteroatom functionality. For instance, the synthesis of spiro-quinazolinones can be achieved through a one-pot, three-component condensation of isatoic anhydride, an amine, and a cyclic ketone. wikipedia.org This approach highlights a general strategy for incorporating nitrogen into a spirocyclic framework.

Recent research has also focused on the synthesis of diversely functionalized spiro-heterocycles. For example, spiro-azetidin-2-one, -pyrrolidine, -indol(one), and -pyran derivatives have been synthesized using various methodologies, indicating the broad scope of heteroatom incorporation in spirocyclic systems. rsc.org The synthesis of spiro[2.3]hexanes and spiro[3.3]heptanes containing heteroatoms has also been a subject of recent updates in the field. rsc.org

A general approach to synthesizing spiro-heterocycles involves the reaction of cyclic ketones with heteroatom-containing reagents. For example, the reaction of cyclic ketones with phosphorylthioformic acid hydrazides can yield phosphorus-substituted spiro 1,3,4-thiadiazolines. rsc.org

The following table summarizes some examples of heteroatom-substituted spirocyclic analogs and the general synthetic approaches.

Spirocyclic AnalogHeteroatom(s)General Synthetic ApproachStarting Materials
3-Azaspiro[5.6]dodecane-2,4-dioneNitrogenCondensationCycloheptanone (B156872), Cyanide, Ammonium carbonate
Spiro[cycloalkyl-1,2'-quinazolin]-4'(3'H)-oneNitrogenThree-component condensationIsatoic anhydride, Amine, Cyclic ketone wikipedia.org
Phosphorus-substituted spiro 1,3,4-thiadiazolinesNitrogen, Sulfur, PhosphorusHeterocyclization and acylationCyclic ketone, Phosphorylthioformic acid hydrazide rsc.org
2-Oxa-6-azaspiro[3.3]heptaneOxygen, NitrogenCyclization of a tribromopentaerythritol derivativeTribromopentaerythritol, p-Toluenesulfonamide rsc.org

Multi-step Synthetic Sequences for Functionalized Spirocycles

The synthesis of functionalized spirocycles often requires multi-step sequences to introduce desired chemical groups and control stereochemistry. These sequences can involve a variety of reactions, including cycloadditions, rearrangements, and functional group interconversions.

One notable multi-step synthesis involves the preparation of functionalized spirocyclic diazirines from cyclic ketones. enamine.net This approach allows for the creation of a library of stereochemically diverse spirocyclic compounds on a multigram scale. enamine.net Similarly, the synthesis of the 1,9-diazaspiro[5.5]undecane and 3,7-diazaspiro[5.6]dodecane ring systems has been accomplished using ring-closing metathesis (RCM) as a key step. acs.org

A recent study detailed the synthesis of substituted pyrrole (B145914) derivatives based on the 8-azaspiro[5.6]dodec-10-ene scaffold. This multi-step synthesis starts from commercially available reagents to produce an epoxide, which then undergoes ring-opening with an azide, followed by a "click-reaction" and subsequent coupling reactions to yield diastereomerically pure pyrrole derivatives. nih.govacs.org This highlights a modern approach to constructing complex functionalized spirocycles.

The synthesis of indolyl azaspiroketal Mannich bases, which have shown potent anti-mycobacterial activity, also involves multi-step sequences. These syntheses often begin with the appropriate indole (B1671886) and involve the introduction of a basic 3-substituted aminomethyl side chain through methods like the Vilsmeier-Haack reaction followed by reductive amination, or by reacting the indole with an amine and formaldehyde. nih.gov

The following table provides an overview of a multi-step synthesis for a functionalized spiro[5.6]dodecane analog.

Target CompoundKey Synthetic StepsStarting MaterialsReference
Substituted pyrrole derivatives of 8-azaspiro[5.6]dodec-10-eneEpoxidation, Epoxide ring-opening with azide, "Click-reaction", Coupling reactionsCommercially available reagents nih.govacs.org
Spirocyclic diazirinesDiaziridination of cyclic ketonesFunctionalized cyclic ketones enamine.net
1,9-Diazaspiro[5.5]undecane and 3,7-diazaspiro[5.6]dodecaneRing-closing metathesis (RCM)Appropriately substituted dienes acs.org

Stereoselective Synthesis of Spirocyclic Derivatives

The control of stereochemistry is a critical aspect of spirocycle synthesis, as the biological activity of these compounds is often dependent on their three-dimensional structure. Asymmetric organocatalysis has emerged as a powerful tool for the stereoselective synthesis of spirocyclic compounds.

For instance, a highly stereoselective synthesis of spiro-decalin oxindole (B195798) derivatives has been developed using a sequential organocatalytic Michael-domino Michael/aldol reaction. nih.govuniroma1.it This method allows for the creation of five contiguous stereogenic centers with excellent diastereoselectivity and high enantioselectivity. nih.govuniroma1.it

The combination of organocatalysis and transition-metal catalysis has also been employed for the enantioselective synthesis of spiro heterocyclic compounds. researchgate.net Chiral phosphoric acids, for example, have been used as versatile catalysts in asymmetric intramolecular aza-Michael cyclizations to produce enantioenriched 3-spiropiperidines with high yields and excellent enantioselectivities. whiterose.ac.uk

Furthermore, the synthesis of strained spiro ring systems, such as oxaspiro[2.2]pentanes, has been achieved with enantioselective epoxidation methods, leading to optically active products that can serve as intermediates in the total synthesis of natural products. nih.gov

The table below outlines examples of stereoselective synthetic approaches to spirocyclic derivatives.

Precursor Chemistry and Starting Materials for Dodecane-2,4-dione Synthesis

The synthesis of this compound and its carbon-skeleton analogs logically starts from precursors that can form the spirocyclic dione structure. A common and effective method for the formation of the carbon framework is the Knoevenagel condensation. wikipedia.org

This reaction involves the nucleophilic addition of an active hydrogen compound, such as malonic acid or its derivatives (e.g., diethyl malonate), to a carbonyl group of an aldehyde or ketone, followed by a dehydration reaction. wikipedia.org For the synthesis of a spiro[5.6]dodecane system, the logical starting ketone would be cycloheptanone.

The Knoevenagel condensation of a cyclic ketone with an active methylene compound can be catalyzed by a weak base, such as an amine. wikipedia.org For instance, the condensation of aldehydes with malonic acid can be catalyzed by piperidinium (B107235) acetate (B1210297) in solvents like DMSO or DMF. wikipedia.org More recently, the DBU/water complex has been shown to be an excellent catalyst for the Knoevenagel condensation of even sluggish ketones like cyclohexanone (B45756) with active methylene compounds at room temperature. asianpubs.org

The Doebner modification of the Knoevenagel condensation uses pyridine (B92270) as a solvent, and when one of the activating groups on the nucleophile is a carboxylic acid (e.g., malonic acid), the condensation is often followed by decarboxylation. wikipedia.org

The initial product of the Knoevenagel condensation of cycloheptanone with a malonic acid derivative would be a cycloheptylidene malonic acid or ester. Subsequent intramolecular cyclization, likely through lactonization in the case of the diacid, would lead to the formation of the this compound ring system. The formation of dicarboxylic acids from cyclopentanone derivatives has been noted as a pathway to various useful compounds. mdpi.com

The following table summarizes the key starting materials for the synthesis of the spiro[5.6]dodecane-2,4-dione core.

Starting Material 1 (Ketone)Starting Material 2 (Active Methylene Compound)Key ReactionProduct Type
CycloheptanoneMalonic acidKnoevenagel condensationCycloheptylidene malonic acid
CycloheptanoneDiethyl malonateKnoevenagel condensationDiethyl cycloheptylidene malonate
CycloheptanoneCyanoacetic acidKnoevenagel condensationCycloheptylidene cyanoacetic acid

Chemical Reactivity and Transformation Studies of 3 Oxaspiro 5.6 Dodecane 2,4 Dione

Reactions Involving the Carbonyl Groups of the Dione (B5365651) Moiety

The dione moiety in 3-Oxaspiro[5.6]dodecane-2,4-dione is a prime site for a variety of chemical transformations. The electrophilic nature of the carbonyl carbons makes them susceptible to nucleophilic attack.

Nucleophilic Addition: The carbonyl groups can undergo nucleophilic addition reactions with a range of nucleophiles. For instance, organometallic reagents like Grignard reagents or organolithium compounds could be employed to introduce alkyl or aryl groups, leading to the formation of tertiary alcohols after acidic workup. Similarly, reduction with hydride reagents such as sodium borohydride (B1222165) or lithium aluminum hydride would be expected to yield the corresponding diol. thieme-connect.de

Condensation Reactions: The active methylene (B1212753) group situated between the two carbonyl groups is acidic and can be deprotonated to form an enolate. This enolate can then participate in various condensation reactions, such as the Knoevenagel or Claisen condensations, allowing for the introduction of new carbon-carbon bonds and further functionalization.

Table 1: Examples of Potential Reactions at the Carbonyl Groups

Reaction TypeReagent(s)Expected Product(s)
Nucleophilic Addition (Reduction)1. NaBH₄, MeOH2. H₃O⁺3-Oxaspiro[5.6]dodecane-2,4-diol
Nucleophilic Addition (Grignard)1. CH₃MgBr, Et₂O2. H₃O⁺2,4-dihydroxy-2,4-dimethyl-3-oxaspiro[5.6]dodecane
Knoevenagel CondensationR-CHO, piperidine3-alkylidene-3-oxaspiro[5.6]dodecane-2,4-dione

Transformations of the Ether Linkage (Oxa Group)

The ether linkage within the spirocyclic system, while generally stable, can undergo cleavage under specific conditions, offering another avenue for molecular modification.

Acid-Catalyzed Cleavage: Strong protic acids can protonate the ether oxygen, making the adjacent carbon atoms more susceptible to nucleophilic attack. This can lead to ring-opening of the oxa-containing ring. The regioselectivity of this cleavage would depend on the stability of the resulting carbocation intermediates.

Lewis Acid-Mediated Reactions: Lewis acids can also coordinate to the ether oxygen, activating the C-O bonds for cleavage. This approach is often used in conjunction with nucleophiles to achieve specific bond-forming reactions.

Ring-Opening and Rearrangement Reactions of the Spiro System

The strained nature of the spirocyclic system in this compound can drive ring-opening and rearrangement reactions, leading to the formation of new carbocyclic or heterocyclic frameworks.

Acid- or Base-Catalyzed Rearrangements: Under acidic or basic conditions, the molecule could undergo skeletal rearrangements. For example, a pinacol-type rearrangement could be envisioned following the formation of a diol from the dione functionality.

Thermolysis: High temperatures could induce fragmentation or rearrangement of the spirocyclic system, potentially leading to the elimination of small molecules like carbon dioxide and the formation of unsaturated products. The specific outcome would be dictated by the thermodynamic stability of the possible products.

Cycloaddition Chemistry of Dione-Containing Spiro Compounds

The dione moiety can act as a dienophile in Diels-Alder reactions, a powerful tool for the construction of complex polycyclic systems. acs.orgpnrjournal.com

Diels-Alder Reactions: When reacted with a suitable diene, the double bond of an enolized form of the dione or one of the carbonyl groups themselves could participate in a [4+2] cycloaddition. The feasibility and stereochemical outcome of such reactions would depend on the electronic nature of the diene and the reaction conditions. For instance, the use of Lewis acid catalysts can enhance the reactivity of the dienophile and control the stereoselectivity of the cycloaddition. pnrjournal.com

1,3-Dipolar Cycloadditions: Azomethine ylides, generated in situ, can react with the dione moiety in a 1,3-dipolar cycloaddition to furnish spiro-pyrrolidine derivatives. researchgate.netresearchgate.net These reactions often proceed with high regio- and stereoselectivity. researchgate.netresearchgate.net

Radical Chemistry Pathways involving Spiro-Diones

Radical reactions provide an alternative and powerful method for the functionalization of spiro-diones.

Radical Addition: The double bond of an enolized form of the dione can undergo radical addition reactions. For example, the addition of a radical species to the double bond would generate a new radical intermediate that could be trapped or undergo further reactions.

Radical Cyclization: Intramolecular radical cyclizations can be employed to construct new ring systems. For example, a radical generated on a side chain attached to the dodecane (B42187) ring could cyclize onto one of the carbonyl groups or the enol double bond. Recent studies have demonstrated the use of visible-light-induced radical dearomatization reactions to construct spiro[4.5]decanes. acs.org Furthermore, selenium radical-triggered spiro-tricyclization has been developed for the synthesis of complex spiro-diones. researchgate.net

Functionalization of the Dodecane Ring

While the dione and ether functionalities are the primary reactive sites, the dodecane ring itself can be functionalized, although this is often more challenging.

Free-Radical Halogenation: Under UV light or with the use of radical initiators, the saturated hydrocarbon portion of the molecule can undergo free-radical halogenation, introducing a halogen atom that can then be used as a handle for further synthetic transformations.

Oxidative Functionalization: Strong oxidizing agents can be used to introduce hydroxyl or carbonyl groups onto the dodecane ring, although controlling the regioselectivity of such reactions can be difficult.

Advanced Spectroscopic and Diffraction Characterization of 3 Oxaspiro 5.6 Dodecane 2,4 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of connectivity and stereochemistry. For a molecule like 3-Oxaspiro[5.6]dodecane-2,4-dione, which contains a unique spiro center and various proton and carbon environments, NMR is the cornerstone of its structural verification. The characterization of related spirocyclic derivatives often involves a comprehensive analysis using ¹H NMR, ¹³C NMR, and various two-dimensional (2D) NMR experiments. mdpi.comresearchgate.net

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In the ¹H NMR spectrum of this compound, one would expect to see distinct signals corresponding to the protons of the cycloheptane (B1346806) and the six-membered dione (B5365651) ring.

The protons on the cycloheptane ring would likely appear as a series of complex multiplets in the upfield region of the spectrum, typically between 1.0 and 2.5 ppm. The exact chemical shifts and splitting patterns would depend on their specific spatial relationships (diastereotopism) due to the rigid spirocyclic structure. The protons on the carbon adjacent to the spiro center would be expected to show distinct signals. The methylene (B1212753) protons on the six-membered ring, adjacent to the carbonyl groups, would appear as a singlet or an AB quartet further downfield, likely in the 2.5-3.5 ppm range, due to the electron-withdrawing effect of the adjacent carbonyls.

For instance, in the characterization of derivatives of 8-azaspiro[5.6]dodec-10-ene, a related spirocyclic system, the aliphatic protons on the seven-membered ring typically appear as complex multiplets in the range of 1.30 to 2.35 ppm. mdpi.com

Interactive Data Table: Representative ¹H NMR Data for a Spiro[5.6]dodecane Derivative This table shows representative data for a related spiro compound, illustrating typical chemical shifts.

Functional GroupRepresentative Chemical Shift (δ) (ppm)Multiplicity
Cycloheptane CH₂1.30-1.85m (multiplet)
Ring protons adjacent to spiro center2.05-2.35m (multiplet)
Protons on hetero-ring3.00-4.50m (multiplet)

Note: This data is illustrative for related spiro compounds and not the specific title compound. mdpi.com

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon skeleton of a molecule. For this compound, with a molecular formula of C₁₁H₁₆O₃, the spectrum would be expected to show 11 distinct carbon signals, assuming no magnetic equivalences. lookchem.com

Key expected signals include:

Carbonyl Carbons (C=O): Two signals in the highly deshielded region, typically between 160 and 180 ppm, corresponding to the two dione carbons (C2 and C4).

Spiro Carbon (C5): A unique quaternary carbon signal, the chemical shift of which would be influenced by its spirocyclic nature, likely appearing between 40 and 60 ppm.

Methylene Carbon (C1): The carbon of the CH₂ group in the dione ring, expected around 40-50 ppm.

Cycloheptane Carbons (C6-C12): A series of signals in the aliphatic region, typically between 20 and 40 ppm.

In the analysis of related spirocyclic pyrrole (B145914) derivatives, the carbon signals for the spiro-system were observed in the range of 20 to 80 ppm, confirming the varied electronic environments within the structure. mdpi.com

Interactive Data Table: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon AtomPredicted Chemical Shift (δ) (ppm)
C2, C4 (Carbonyl)160-180
C5 (Spiro)40-60
C140-50
C6, C7, C8, C9, C10, C11, C1220-40

Note: These are predicted ranges based on typical values for similar functional groups.

For complex structures like this compound, one-dimensional NMR spectra can be challenging to interpret fully due to overlapping signals. Two-dimensional (2D) NMR techniques are employed to resolve these ambiguities by correlating different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. It is invaluable for tracing the connectivity of protons within the cycloheptane ring and confirming the isolated nature of the methylene protons in the dione ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons (¹H-¹³C). It allows for the unambiguous assignment of which protons are attached to which carbons, simplifying the analysis of both ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds apart. This is particularly crucial for identifying quaternary carbons, such as the spiro-carbon (C5) and the carbonyl carbons (C2 and C4), by observing their long-range couplings to nearby protons. For example, the protons on C1 and C6 would show HMBC correlations to the spiro C5 atom.

These 2D NMR methods are routinely used to establish the complete and unambiguous assignment of all proton and carbon signals in complex organic molecules. nih.govrsc.org

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound (C₁₁H₁₆O₃), the expected monoisotopic mass is approximately 196.110 g/mol . lookchem.com HRMS analysis, often using techniques like Electrospray Ionization (ESI) or DART, can confirm this mass to within a few parts per million (ppm), which is a critical step in confirming the identity of a newly synthesized or isolated compound. mdpi.comresearchgate.net This high precision allows for the confident differentiation between compounds with the same nominal mass but different elemental compositions.

Interactive Data Table: HRMS Data for this compound

Molecular FormulaCalculated Mass (m/z) [M+H]⁺Observed Mass (m/z)
C₁₁H₁₆O₃197.1172To be determined experimentally

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is exceptionally useful for identifying individual components within a mixture and is a standard method for analyzing reaction products or natural extracts. nih.govnih.gov

In the context of this compound, GC-MS analysis would involve vaporizing the sample and passing it through a GC column, where it is separated from any impurities or other components based on its boiling point and interaction with the column's stationary phase. As the compound elutes from the GC column, it enters the mass spectrometer, which records its mass spectrum. The resulting spectrum provides a "fingerprint" characterized by the molecular ion peak and specific fragmentation patterns. The fragmentation of this compound would likely involve characteristic losses of CO, CO₂, and fragmentation of the cycloheptane ring. The NIST Mass Spectrometry Data Center contains extensive libraries of mass spectra that can be used to match the obtained spectrum and confirm the compound's identity. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the molecular structure of this compound. The key functional group in this molecule is the cyclic anhydride (B1165640) moiety integrated into the spiro system.

Detailed Research Findings: The IR spectrum of a cyclic anhydride is dominated by the characteristic vibrations of the two carbonyl (C=O) groups. Due to mechanical coupling, these groups exhibit two distinct stretching bands: a higher frequency symmetric stretch and a lower frequency asymmetric stretch. This splitting is a hallmark of the anhydride functional group. For this compound, these bands are expected in the range of 1850-1800 cm⁻¹ and 1780-1740 cm⁻¹, respectively. The exact positions can be influenced by ring strain and substitution.

Another significant feature in the IR and Raman spectra is the stretching vibration of the C-O-C bond within the anhydride ring, which typically appears as a strong band between 1100-1000 cm⁻¹. The spiro-fused cycloheptane ring will contribute a series of C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending and C-C stretching vibrations in the fingerprint region (below 1500 cm⁻¹).

While no specific Raman spectrum for this compound is prominently published, Raman spectroscopy is complementary to IR. The symmetric C=O stretching vibration is often strong and polarized in the Raman spectrum, whereas the asymmetric stretch may be weaker. The hydrocarbon backbone of the cycloheptane ring would show characteristic C-C stretching and CH₂ twisting and rocking modes.

Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Intensity
C-H Stretching (Cycloheptane)2850-29602850-2960Medium-Strong
C=O Symmetric Stretching1850-18001850-1800Strong
C=O Asymmetric Stretching1780-17401780-1740Very Strong
C-O-C Stretching1100-1000VariableStrong
CH₂ Bending/Scissoring~1465~1465Medium

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the primary chromophore is the dione functionality within the five-membered ring.

Detailed Research Findings: As a saturated cyclic anhydride, this compound does not possess an extended system of conjugated π-bonds. Therefore, it is not expected to absorb light in the visible region of the spectrum, meaning the compound is colorless. The electronic transitions that do occur are typically in the ultraviolet range. The most prominent transition is the formally forbidden n→π* transition associated with the lone pair of electrons on the oxygen atoms of the carbonyl groups. This transition results in a weak absorption band, typically found in the 210-230 nm range for similar saturated diones. Stronger π→π* transitions occur at shorter wavelengths, usually below 200 nm, which is often outside the range of standard laboratory spectrophotometers. Studies on related compounds, such as certain sesquiterpenoids, confirm that isolated carbonyl groups lead to UV absorption maxima in this region. nih.gov

Electronic TransitionTypical Wavelength (λmax)Molar Absorptivity (ε)Chromophore
n→π210-230 nmLow (< 100 M⁻¹cm⁻¹)Carbonyl (C=O)
π→π< 200 nmHigh (> 1000 M⁻¹cm⁻¹)Carbonyl (C=O)

X-ray Diffraction Analysis for Solid-State Molecular Structures

X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. For a complex spirocyclic system like this compound, this technique can provide unambiguous information about its conformation, bond lengths, and bond angles.

Detailed Research Findings: While a specific crystal structure for this compound is not readily available in public databases, analysis of related spiro compounds provides a clear framework for what to expect. mdpi.comresearchgate.net An X-ray analysis would precisely define the geometry of the spiro-junction, confirming the perpendicular arrangement of the two rings. It would reveal the conformation of the seven-membered cycloheptane ring, which is flexible and can adopt various forms such as a chair or boat conformation. The five-membered anhydride ring would likely be nearly planar. The analysis also provides exact measurements of C=O, C-O, and C-C bond lengths and the angles within the rings, which can offer insights into ring strain. Furthermore, the packing of molecules in the crystal lattice, including any intermolecular interactions like hydrogen bonds (if derivatives are used) or van der Waals forces, would be elucidated. mdpi.com

Structural ParameterInformation Obtained from X-ray Diffraction
Connectivity Unambiguous confirmation of the spirocyclic structure.
Conformation Precise geometry of the cycloheptane and anhydride rings (e.g., chair/boat).
Bond Lengths Accurate measurements of all C-C, C-O, C=O, and C-H bonds (in Å).
Bond Angles Accurate measurement of all angles between bonds (in degrees).
Torsion Angles Defines the spatial relationship between atoms and ring puckering.
Stereochemistry Absolute configuration can be determined using anomalous dispersion (for chiral crystals).
Crystal Packing Arrangement of molecules in the unit cell and intermolecular forces.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, ECD) for Absolute Configuration Assignment

The spiro carbon atom in this compound is a chiral center, meaning the molecule can exist as a pair of enantiomers. Chiroptical techniques, particularly Electronic Circular Dichroism (ECD), are essential for assigning the absolute configuration (R or S) of such chiral molecules. nih.gov

Detailed Research Findings: The assignment of absolute configuration using ECD is a powerful method that involves comparing the experimentally measured ECD spectrum with a theoretically calculated spectrum. mdpi.com The process begins with a computational conformational analysis to find the lowest energy shapes of the molecule. Then, for these stable conformers, the ECD spectra are calculated using time-dependent density functional theory (TDDFT). nih.gov The calculated spectra for the (R) and (S) enantiomers will be mirror images. By matching the experimental spectrum—noting the signs (positive or negative) and wavelengths of the Cotton effects—to one of the calculated spectra, the absolute configuration of the sample can be determined with high confidence. nih.govresearchgate.net For this compound, the n→π* electronic transition of the dione chromophore would give rise to a Cotton effect in the ECD spectrum, which would be a key diagnostic feature for the stereochemical assignment. nih.gov

ParameterDescriptionRole in Assignment
Experimental ECD Spectrum Measures the differential absorption of left and right circularly polarized light.The "fingerprint" of the specific enantiomer being analyzed.
Conformational Search Computational search for all stable 3D shapes of the molecule.Ensures all significant conformers are included in the calculation.
TDDFT Calculation Quantum chemical method to predict the ECD spectrum for each conformer. nih.govGenerates theoretical spectra for both (R) and (S) enantiomers.
Cotton Effect A characteristic peak (positive or negative) in an ECD spectrum.The pattern of Cotton effects (signs and positions) is compared between experimental and theoretical spectra.
Configuration Assignment Matching the experimental spectrum to the calculated (R) or (S) spectrum.Provides the final determination of the molecule's absolute stereochemistry. mdpi.com

Computational and Theoretical Investigations of 3 Oxaspiro 5.6 Dodecane 2,4 Dione Systems

Quantum Chemical Calculations for Electronic Structure and Stability

Methods such as DFT with the B3LYP functional and a 6-311G++(d,p) basis set are commonly used to optimize the molecular geometry and calculate electronic properties. nih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity. researchgate.net A larger gap suggests higher stability and lower chemical reactivity. researchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution, identifying potential sites for electrophilic and nucleophilic attack. nih.gov In a study on a similar spiro-dione compound, the HOMO-LUMO gap was calculated to be 3.714 eV, implying high molecular stability. researchgate.net

Table 1: Typical Quantum Chemical Methods for Electronic Structure Analysis

Method/TechniquePurposeCommon SoftwareTypical Basis Set
Density Functional Theory (DFT)Geometry optimization, electronic energy, orbital analysisGaussian, Spartan6-31G(d,p), 6-311G++(d,p)
Møller–Plesset perturbation theory (MP2)Higher accuracy energy and structure calculationsGaussianaug-cc-pVDZ
Molecular Electrostatic Potential (MEP)Identification of nucleophilic and electrophilic sitesGaussian, Spartan6-31G(d,p)
Natural Bond Orbital (NBO) AnalysisStudy of charge transfer, hyperconjugative interactions, and bondingNBO Program (in Gaussian)6-311G++(d,p)

Conformational Analysis and Potential Energy Surface Mapping

The spirocyclic structure of 3-Oxaspiro[5.6]dodecane-2,4-dione, which contains a six-membered and a seven-membered ring fused at a central carbon, allows for multiple low-energy conformations. Conformational analysis is critical for understanding which shapes the molecule is likely to adopt and how this affects its properties and interactions.

This process involves mapping the potential energy surface (PES) by systematically changing key dihedral angles and calculating the corresponding energy. This identifies the most stable conformers (energy minima) and the transition states (saddle points) that connect them. Such studies can reveal the flexibility of the cycloheptane (B1346806) ring and the preferred orientation of the dione (B5365651) group. For complex spirocycles, this analysis is crucial as the rigid framework provides a stiff scaffold for attaching pharmacophoric groups. shareok.org

Prediction of Spectroscopic Properties (e.g., Calculated NMR, ECD)

Computational methods can predict various spectroscopic properties, which is invaluable for confirming experimentally determined structures.

NMR Spectroscopy: DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts and coupling constants. In one study on spiro anhydrides, calculated chemical shifts and coupling constants using the B3LYP/6-31G(d) level of theory were instrumental in identifying and confirming the structure of transient intermediates. swarthmore.edu A close match between calculated and experimental spectra provides strong evidence for the proposed structure. swarthmore.edu

Electronic Circular Dichroism (ECD): For chiral molecules, time-dependent DFT (TD-DFT) calculations are used to predict ECD spectra. This is a powerful method for determining the absolute configuration of stereogenic centers, a common feature in complex spiro compounds. By comparing the calculated ECD spectrum with the experimental one, the correct enantiomer can be assigned. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanics is ideal for static properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms by solving Newton's equations of motion, providing a view of molecular vibrations, conformational changes, and interactions with a solvent or biological target. rsc.orgtandfonline.com

For this compound, an MD simulation in a solvent like water or DMSO would illustrate how the molecule tumbles and flexes, and how its functional groups interact with the surrounding solvent molecules. These simulations often use force fields like OPLS-AA (Optimized Potentials for Liquid Simulations-All Atoms). rsc.org Analysis of the simulation trajectory can yield information on Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuation (RMSF), which quantify the stability and flexibility of the molecular structure. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be used to explore the pathways of chemical reactions, providing insights into transition states and activation energies. For instance, the formation of spiroheterocycles via cycloaddition reactions has been investigated using DFT. beilstein-archives.org

A theoretical study on the formation of spiro-isoquinolinediones used the M06-2X functional, which is effective for calculating reaction thermochemistry and kinetics. beilstein-archives.org By mapping the Gibbs free energy profile for different reaction pathways, researchers can determine the most likely mechanism and explain observed chemo- and regioselectivities. beilstein-archives.org Such an approach could be applied to understand the synthesis or potential degradation pathways of this compound.

Cheminformatics and Molecular Descriptors for Structural Characterization

Cheminformatics involves the analysis of chemical data to understand structure-property relationships. Spirocyclic scaffolds are recognized as an important, yet underexplored, area of chemical space in drug discovery. nih.gov Recent cheminformatic analyses have shown that a high fraction of core ring scaffolds found in natural products, including spirocycles, are absent in commercial drug molecules, highlighting their potential for novel drug design. shareok.org

For a molecule like this compound, various molecular descriptors can be calculated to predict its physicochemical properties and drug-likeness.

Table 2: Selected Cheminformatics Descriptors and Their Significance

DescriptorSignificanceTypical Tool/Method
Molecular Weight (MW) Influences absorption and distribution.Standard Calculation
LogP Octanol-water partition coefficient; indicates lipophilicity.ALOGPS, XLOGP3
Topological Polar Surface Area (TPSA) Predicts drug transport properties like intestinal absorption.Ertl's method
Number of Rotatable Bonds Relates to conformational flexibility and oral bioavailability.Rule-based counting
Fraction sp³ (Fsp³) The ratio of sp³ hybridized carbons to total carbons; correlates with drug-likeness.Structural analysis

These descriptors are often evaluated against frameworks like Lipinski's Rule of Five to assess the potential of a compound or its derivatives as orally bioavailable drug candidates. nih.gov

In Silico Assessment of Molecular Interactions for Derivatives

In silico methods, particularly molecular docking and MD simulations, are essential for evaluating how derivatives of a parent compound might interact with a biological target, such as a protein receptor or enzyme. sioc-journal.cnnih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target, estimating the binding affinity. For derivatives of this compound, docking studies could screen a virtual library of compounds against a specific protein to identify promising candidates for synthesis and further testing. nih.gov

MM-PBSA/GBSA: Following docking or MD simulations, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) can be used to calculate the binding free energy of the ligand-protein complex, providing a more refined estimate of binding affinity. rsc.org In studies of other spiro compounds, these calculations have shown good correlation with experimental inhibitory activities. rsc.org

These in silico assessments accelerate the drug discovery process by prioritizing compounds with the highest predicted potency and selectivity, thereby saving significant time and resources. nih.gov

Exploration of Academic Applications and Research Potential of the 3 Oxaspiro 5.6 Dodecane 2,4 Dione Scaffold

Development of Novel Synthetic Methodologies Utilizing the Spiro-Dione Moiety

The reactivity of the dione (B5365651) groups in the 3-Oxaspiro[5.6]dodecane-2,4-dione framework is central to developing new synthetic methods. The cyclic anhydride (B1165640) structure is prone to nucleophilic attack, paving the way for a wide array of derivatives. For example, reactions with amines or alcohols can yield amides and esters, offering pathways to diverse molecular structures. The spirocyclic core is instrumental in introducing stereochemical complexity and constructing more elaborate molecular systems. The rigidity of the spiro scaffold can dictate the stereochemical results of reactions at or near the spiro center, a highly valued characteristic in contemporary organic synthesis. rsc.org

Investigation as Structural Motifs in Advanced Materials Research

The rigid and well-defined three-dimensional nature of spirocyclic compounds like this compound makes them valuable building blocks for advanced materials. thieme-connect.com Incorporating these spiro units into polymer backbones can dramatically alter material properties such as thermal stability, solubility, and mechanical strength. The spiro center disrupts the efficient packing of polymer chains, which can result in materials with higher glass transition temperatures and modified optical properties. Researchers are actively exploring the synthesis of polyesters and polyamides that include the this compound motif to study how the spirocyclic structure affects the macroscopic properties of the final materials. The goal is to develop new polymers with customized features for specialized uses, including high-performance plastics and specialty coatings.

Probing Structure-Activity Relationships in Spirocyclic Systems for Biological Research

Spirocyclic compounds are of great interest in medicinal chemistry due to their conformational rigidity, which often leads to higher binding affinities and selectivity for biological targets. nih.govrsc.org The this compound scaffold is a key tool for investigating structure-activity relationships (SAR) in these systems. nih.govtandfonline.com

The this compound core can be readily modified, enabling the creation of diverse compound libraries. chemmethod.com By systematically altering the substituents on the spirocyclic framework, a multitude of analogs can be produced. These libraries are then screened against various biological targets, like enzymes and receptors, to find compounds with potential therapeutic effects. The generation of these libraries often utilizes parallel synthesis techniques to rapidly produce a large number of distinct molecules for high-throughput screening. For instance, a library of N-substituted imides can be easily synthesized from this compound and various primary amines.

Computational methods like molecular docking are used to predict how derivatives of this compound bind to biological macromolecules. mdpi.comnih.gov These studies offer insights into the crucial interactions between a ligand and its target, directing the design of new analogs with enhanced potency and selectivity. mdpi.comnih.gov The rigid structure of the spiro scaffold simplifies these computational analyses by limiting the number of possible conformations. The findings from molecular docking help prioritize which derivatives to synthesize and test, thus making the drug discovery process more efficient. nih.gov

Biomimetic Synthesis and Total Synthesis of Natural Products Containing Spiro Oxacyclic Fragments

Many natural products feature complex spirocyclic structures that are essential to their biological functions. rsc.orgnih.gov The this compound scaffold can act as a model system or a crucial intermediate in devising synthetic routes to these natural products. researchgate.net Biomimetic strategies, which seek to replicate the proposed biosynthetic pathways of natural products, can employ spirocyclic building blocks to assemble the core structures of these intricate molecules. nih.govresearchgate.netrsc.org The total synthesis of natural products with spiro oxacyclic fragments often poses considerable challenges, and the knowledge gained from studying simpler systems like this compound is invaluable in addressing these difficulties. researchgate.netdigitellinc.comacs.org

Applications in Chemical Analysis and Characterization Methodologies

In chemical analysis, derivatives of this compound can serve as standards or reference compounds for developing new analytical techniques. For example, synthesizing a series of related spiro compounds can help validate chromatographic separation methods or calibrate spectroscopic instruments. The well-defined structure of these molecules ensures the clear interpretation of analytical data, which is vital for the precise characterization of more complex samples.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-Oxaspiro[5.6]dodecane-2,4-dione, and how can purity be ensured?

  • The compound is synthesized via multi-step organic reactions, such as cyclization of keto-acid precursors or spiroannulation strategies. For example, bromoalkyl intermediates (e.g., 3-(6-bromohexyl)-1,5-dioxaspiro analogs) can undergo nucleophilic substitution or alkylation to form the spirocyclic backbone .
  • Purification typically involves column chromatography (silica gel, gradient elution) and recrystallization. Purity validation requires analytical methods like HPLC (≥95% purity) and NMR (to confirm absence of regioisomeric byproducts) .

Q. How can the structural conformation of this compound be characterized?

  • X-ray crystallography is the gold standard for resolving spirocyclic geometries, as demonstrated for analogs like 1,3-diazaspiro[4.5]decane-2,4-dione, which revealed intermolecular hydrogen bonds (N–H⋯O) stabilizing the lattice .
  • DFT calculations (e.g., B3LYP/6-31G*) validate bond angles and torsional strain. For example, exact-exchange hybrid functionals (e.g., Becke’s 1993 method) improve accuracy in predicting thermochemical properties of cyclic ketones .

Q. What spectroscopic techniques are critical for identifying functional groups in this compound?

  • FT-IR : Peaks at ~1750 cm⁻¹ (C=O stretching of diketone) and ~1200 cm⁻¹ (C–O–C in oxaspiro ring) confirm core structure.
  • ¹H/¹³C NMR : Spiro carbons (C2/C4) exhibit deshielded signals (~100–110 ppm in ¹³C), while oxaspiro protons (e.g., CH₂ adjacent to oxygen) show splitting patterns dependent on ring strain .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent placement) affect the biological activity of this compound analogs?

  • SAR studies on analogs like 3-Phenyl-3-azaspiro[5.5]undecane-2,4-dione show that electron-withdrawing groups (e.g., –NO₂) on aromatic rings enhance antimicrobial activity by improving membrane permeability. Conversely, bulky substituents reduce enzymatic binding affinity .
  • Computational docking (e.g., AutoDock Vina) with bacterial enoyl-ACP reductase suggests hydrogen bonding between the diketone moiety and active-site residues (e.g., Tyr158) .

Q. What computational strategies resolve contradictions in experimental data (e.g., conflicting solubility or reactivity profiles)?

  • Contradiction Analysis : If solubility assays (e.g., shake-flask method) conflict with logP predictions, molecular dynamics (MD) simulations can model solvation shells. For example, polar surface area (PSA) calculations may explain discrepancies in aqueous solubility due to hidden hydrogen-bonding sites .
  • Reactivity Conflicts : Discrepancies in ring-opening reactions (e.g., acid vs. base conditions) are addressed using frontier molecular orbital (FMO) theory. HOMO-LUMO gaps predict nucleophilic/electrophilic attack sites .

Q. What role does this compound play in enzyme inhibition studies?

  • The compound’s diketone moiety mimics natural substrates of hydrolases (e.g., serine proteases). Kinetic assays (e.g., IC₅₀ determination via fluorogenic substrates) reveal competitive inhibition.
  • Crystallographic studies of analogs (e.g., spirohydantoins) show that the spirocyclic core induces conformational changes in enzyme active sites, blocking catalytic triads .

Q. How can synthetic byproducts be minimized during large-scale preparation?

  • Process Optimization : Use of flow chemistry reduces side reactions (e.g., diketone dimerization) by controlling residence time and temperature.
  • Catalysis : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) minimizes unwanted regioisomers in aryl-substituted derivatives .

Methodological Guidelines

Best practices for handling air-sensitive intermediates during synthesis:

  • Conduct reactions under inert atmosphere (N₂/Ar) using Schlenk lines.
  • Characterize intermediates immediately via in-situ FT-IR or Raman spectroscopy to avoid degradation .

Validating biological activity data:

  • Use orthogonal assays (e.g., MIC for antimicrobials + live/dead cell imaging) to confirm activity.
  • Compare results with structurally related compounds (e.g., 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione) to assess specificity .

Addressing crystallographic disorder in spirocyclic compounds:

  • Apply SHELX refinement tools (SHELXL) with twin-law corrections. For example, refine occupancy ratios of disordered oxygen atoms in the oxaspiro ring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.